2-chloro-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)pyridine-3-carboxamide
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Overview
Description
2-chloro-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a carboxamide group, and two chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)pyridine-3-carboxamide typically involves the reaction of 2-chloronicotinoyl isocyanate with 2-chloroaniline in dichloromethane. The reaction is carried out at room temperature and stirred overnight to ensure completion . The solvent is then evaporated to yield the crude product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-chloro-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(o-tolylcarbamoyl)nicotinamide: This compound has a similar structure but with a tolyl group instead of a chlorophenyl group.
Chlorsulfuron: Another compound with a similar structure but different functional groups, used as a herbicide.
Uniqueness
2-chloro-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its interactions with biological molecules make it a valuable compound for research and development.
Properties
Molecular Formula |
C19H13Cl2N3O2 |
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Molecular Weight |
386.2 g/mol |
IUPAC Name |
2-chloro-N-[3-[(2-chlorobenzoyl)amino]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H13Cl2N3O2/c20-16-9-2-1-7-14(16)18(25)23-12-5-3-6-13(11-12)24-19(26)15-8-4-10-22-17(15)21/h1-11H,(H,23,25)(H,24,26) |
InChI Key |
IGICGQNUBXRYRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(N=CC=C3)Cl)Cl |
Origin of Product |
United States |
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